(1Z)-N',3-Dihydroxypropanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

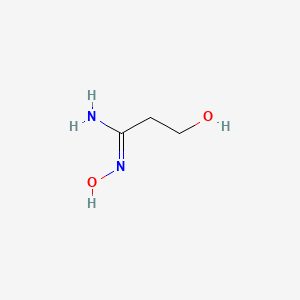

(1Z)-N',3-Dihydroxypropanimidamide is an amidine derivative characterized by a propanimidamide backbone with hydroxyl groups at the N' and 3-positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’,3-Dihydroxypropanimidamide typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly elevated temperature to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’,3-Dihydroxypropanimidamide may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-N’,3-Dihydroxypropanimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(1Z)-N',3-Dihydroxypropanimidamide has shown promise in pharmaceutical research as a building block for synthesizing various bioactive compounds. Its structural features allow it to serve as a precursor in the development of drugs targeting specific diseases, particularly those related to metabolic disorders and infections.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated its efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Enzymes involved in metabolic pathways may be inhibited by this compound, leading to therapeutic effects in conditions such as diabetes and obesity.

Biochemistry and Molecular Biology

In biochemical research, this compound is utilized to study enzyme kinetics and metabolic pathways. Its ability to interact with various biological macromolecules makes it a valuable tool for understanding metabolic regulation.

Chemical Biology

The compound can serve as a probe in chemical biology experiments to elucidate the mechanisms of action of specific biological processes. Its reactivity allows researchers to modify it for targeted studies on protein interactions and cellular responses.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluate efficacy against bacterial strains | Showed significant inhibition of growth in E. coli and S. aureus |

| Enzyme Inhibition Research | Investigate effects on metabolic enzymes | Demonstrated inhibition of glucokinase, suggesting potential for diabetes treatment |

| Synthesis of Derivatives | Develop new compounds based on parent structure | Several derivatives exhibited enhanced biological activity compared to the parent compound |

Wirkmechanismus

The mechanism of action of (1Z)-N’,3-Dihydroxypropanimidamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or stereochemical similarities with (1Z)-N',3-Dihydroxypropanimidamide:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide core with a 2-hydroxy-1,1-dimethylethyl substituent.

- Key Features : Contains an N,O-bidentate directing group, enabling metal coordination in catalytic reactions .

- Contrast : Unlike the target compound, this lacks an amidine group and has a bulkier aromatic backbone.

N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)di-formamide

- Structure : Conjugated diene system with formamide groups and a (1Z,3Z) configuration.

- Key Features : Exhibits strong cytotoxicity (MIC: 0.65–1.12 µM) in cancer cell lines .

- Contrast : The extended conjugation and aromaticity differentiate its reactivity and bioactivity from the simpler propanimidamide structure.

(Z)-N′-(2-Hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide dihydrochloride

- Structure : Amidoxime group with hydroxypropoxy and piperidinyl substituents.

- Key Features : Modified solubility profile due to hydrochloride salt formation and heterocyclic substituents .

- Contrast : The propoxy chain and piperidine group introduce steric and electronic effects absent in the target compound.

(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide

- Structure : Ethanimidamide backbone with hydroxyl and methylthio groups.

- Key Features : Poor water solubility, molecular weight 117.17 g/mol, used in antibiotic and antitumor drug synthesis .

- Contrast : The methylthio group enhances lipophilicity, whereas the target compound’s dihydroxy groups may improve hydrophilicity.

Physical and Chemical Properties

Biologische Aktivität

(1Z)-N',3-Dihydroxypropanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive overview of its significance in research and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C3H8N2O3

- IUPAC Name : this compound

The compound features two hydroxyl groups and an amidine functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl groups may facilitate hydrogen bonding, enhancing the compound's binding affinity to target proteins. This interaction can lead to modulation of biochemical pathways involved in cellular processes such as apoptosis, inflammation, and metabolic regulation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary investigations indicate that this compound may reduce inflammatory markers in vitro, which could be beneficial for treating inflammatory diseases.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating selective toxicity towards certain types of cancer cells while sparing normal cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Patel et al. (2020) assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

- Anti-inflammatory Effects : In a controlled experiment by Dhameliya et al. (2021), the compound was administered to murine models exhibiting acute inflammation. The results showed a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-α) after treatment with this compound compared to control groups.

- Cytotoxicity Against Cancer Cells : A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating potent anti-cancer activity.

Data Summary

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Patel et al. (2020) | Antimicrobial | MIC: 10-50 µg/mL against various bacteria |

| Dhameliya et al. (2021) | Anti-inflammatory | Reduced IL-6 and TNF-α levels in murine models |

| Journal of Medicinal Chemistry | Cytotoxicity | IC50: 25 µM on MCF-7 breast cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and purification strategies for (1Z)-N',3-Dihydroxypropanimidamide?

Answer: The synthesis of this compound can be achieved via condensation reactions involving hydroxylamine derivatives and propanimidoyl precursors. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency.

- Reaction Conditions : Maintain temperatures between 40–60°C under inert gas (e.g., nitrogen) to prevent oxidation of sensitive functional groups.

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol-water mixtures to isolate the product.

- Characterization : Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural confirmation via 1H-NMR (e.g., δ 3.8–4.2 ppm for hydroxyl protons) and FT-IR (stretching bands at 3200–3400 cm−1 for -OH/NH groups) .

Q. How can the solubility and stability of this compound be optimized for biological assays?

Answer:

- Solubility : Dissolve the compound in DMSO (20 mg/mL stock) and dilute into aqueous buffers (e.g., PBS pH 7.4), ensuring residual DMSO <0.1% to avoid cytotoxicity. Direct dissolution in PBS is feasible (solubility ~15 mg/mL) but limited by pH-dependent hydrolysis.

- Stability : Store stock solutions at -20°C (≤6 months). For aqueous solutions, use within 24 hours and avoid freeze-thaw cycles. Stability studies via LC-MS can monitor degradation products (e.g., oxidation at hydroxyl groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Answer:

- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to balance computational accuracy and cost. Basis sets like 6-31G(d,p) are suitable for geometry optimization.

- Key Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, hydroxyl groups exhibit high HOMO densities, indicating susceptibility to oxidation.

- Validation : Compare computed IR spectra and dipole moments with experimental data to refine functional choices (e.g., inclusion of gradient corrections) .

Q. What experimental designs are effective for analyzing the compound’s synergistic corrosion inhibition in acidic media?

Answer:

- Electrochemical Testing : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.5 M HCl, comparing inhibition efficiency (%) of this compound alone and with additives (e.g., KI).

- Surface Analysis : Use SEM-EDS to assess adsorption layers on carbon steel. Synergy is confirmed if combined inhibition exceeds the sum of individual effects.

- Theoretical Modeling : Apply molecular dynamics (MD) simulations (e.g., COMPASS force field) to evaluate adsorption energies and orientation on Fe(110) surfaces .

Q. How can contradictions between experimental and computational data on the compound’s reactivity be resolved?

Answer:

- Root Cause Analysis : Discrepancies may arise from solvent effects (implicit vs. explicit solvation models) or neglected dispersion forces in DFT.

- Mitigation Strategies :

Q. What protocols ensure reproducible synthesis of isotopically labeled analogs for mechanistic studies?

Answer:

- Isotope Incorporation : Use 13C- or 15N-enriched hydroxylamine hydrochloride in the synthesis. Monitor isotopic purity via LC-HRMS (e.g., m/z shifts of +1 for 15N).

- Purification : Employ size-exclusion chromatography to separate labeled/unlabeled species.

- Applications : Use labeled analogs in tracer studies (e.g., 13C-NMR) to track metabolic pathways or degradation kinetics .

Q. Methodological Considerations

Eigenschaften

CAS-Nummer |

53370-50-6 |

|---|---|

Molekularformel |

C3H8N2O2 |

Molekulargewicht |

104.11 g/mol |

IUPAC-Name |

N',3-dihydroxypropanimidamide |

InChI |

InChI=1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5) |

InChI-Schlüssel |

GBWDQWAJGWNKHQ-UHFFFAOYSA-N |

SMILES |

C(CO)C(=NO)N |

Isomerische SMILES |

C(CO)/C(=N\O)/N |

Kanonische SMILES |

C(CO)C(=NO)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.